molecular formula C12H14N2O3 B1526955 4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol CAS No. 1275279-32-7

4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol

Cat. No. B1526955
CAS RN: 1275279-32-7
M. Wt: 234.25 g/mol
InChI Key: GEYPHWTUZPSWHP-UHFFFAOYSA-N
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Description

The compound is a phenol derivative with a methoxy group and an oxadiazole ring. Phenols are aromatic compounds with a hydroxyl group attached to the aromatic ring. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, phenols generally have higher boiling points than alcohols due to the presence of aromatic ring which allows for additional pi stacking .

Scientific Research Applications

4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol has been studied extensively for its potential applications in scientific research. It has been used in a variety of organic reactions as a catalyst, including the synthesis of a range of heterocyclic compounds. Additionally, this compound has been used in the synthesis of a range of pharmaceuticals, including antifungal agents, antiviral agents, and anti-inflammatory agents. It has also been studied for its potential applications in the synthesis of materials for use in medical devices, such as stents and catheters.

Mechanism of Action

The mechanism of action of 4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol is not yet fully understood. However, it is believed to act as a catalyst in a variety of organic reactions by activating the reactants and facilitating their reaction. Additionally, this compound has been shown to act as a chelating agent, binding to metal ions and forming complexes that can be used in a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have antioxidant properties, which may have potential applications in the treatment of a variety of diseases. Additionally, this compound has been shown to inhibit the activity of certain enzymes, which may have potential applications in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol in laboratory experiments is its ability to act as a catalyst in a variety of organic reactions. Additionally, this compound has been shown to be relatively stable and non-toxic, making it a safe and effective reagent for laboratory experiments. However, this compound has also been shown to be sensitive to light and air, which can limit its use in certain experiments.

Future Directions

Given the potential applications of 4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol in scientific research and medicine, there are a number of future directions that could be explored. These include further research into its mechanism of action and its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and medical devices. Additionally, further research into its use as a catalyst in a variety of organic reactions could be conducted, as well as its potential applications in the synthesis of materials for use in medical devices. Finally, further research into its potential applications in the treatment of a variety of diseases could be conducted.

Safety and Hazards

The safety and hazards would depend on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for this information .

properties

IUPAC Name

4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-8(2)12-13-11(17-14-12)7-16-10-5-3-9(15)4-6-10/h3-6,8,15H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYPHWTUZPSWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)COC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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